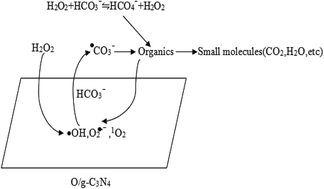Oxygen doped graphitic carbon nitride nanosheets for the degradation of organic pollutants by activating hydrogen peroxide in the presence of bicarbonate in the dark†
RSC Advances Pub Date: 2020-12-24 DOI: 10.1039/D0RA07893J
Abstract
The development of novel wastewater treatment processes that use heterogeneous catalysts to activate hydrogen peroxide (H2O2) with bicarbonate (HCO3−) has been a subject of great interest in recent years; however, significant challenges remain, despite research into numerous metal-based catalysts. The work presented herein employed oxygen-doped graphitic carbon nitride (O/g-C3N4) as a non-metal catalyst for activating H2O2 in the presence of HCO3−, and this method represented the first system capable of removing organic pollutants in the dark, to our knowledge. The catalysts were characterized using several microscopic imaging, spectroscopic, electrochemical, and crystallographic techniques, as well as N2-physorption procedures. Analysis of the results revealed that the O/g-C3N4 catalyst possessed a high specific surface area and many defect sites. Various operational parameters, including the relative amounts of HCO3−, H2O2, and O/g-C3N4, were systemically investigated. A clear performance enhancement was observed in the degradation of organic contaminants when subjected to the HCO3−–H2O2–O/g-C3N4 system, and this result was ascribed to the synchronous adsorption and chemical oxidation processes. The novel system presented herein represented a new water treatment technology that was effective for removing organic contaminants.


Recommended Literature
- [1] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [2] Au-catalyzed cascade addition/cyclization/H-transfer reactions of 3-(1-alkynyl)chromones to construct 4H-Furo[3,2-c]pyrans scaffold†
- [3] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [4] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [5] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [6] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [7] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [8] Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes†
- [9] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [10] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 131159-39-2
-
CAS no.: 124387-19-5









